3,4-diethoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide
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Overview
Description
3,4-diethoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide is an organic compound with the molecular formula C17H25NO4. This compound belongs to the class of benzamides, which are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the tetrahydrofuran ring and the diethoxy groups in its structure imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-diethoxybenzoic acid and 2-tetrahydrofuran-2-yl-ethylamine.
Amidation Reaction: The 3,4-diethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions. The acid chloride is then reacted with 2-tetrahydrofuran-2-yl-ethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The diethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the diethoxy groups.
Scientific Research Applications
3,4-diethoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Materials Science: It is used as a building block for the synthesis of advanced materials with specific properties, such as polymers and liquid crystals.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals.
Biological Research: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors on cell membranes, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide
- 3,4-diethoxy-N-[1-(oxolan-2-yl)ethyl]benzamide
- 3,4-dimethoxy-N-[1-(oxolan-2-yl)ethyl]benzamide
Uniqueness
3,4-diethoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide is unique due to the presence of both diethoxy groups and the tetrahydrofuran ring. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds. The diethoxy groups enhance its solubility in organic solvents, while the tetrahydrofuran ring provides rigidity and stability to the molecule.
Properties
IUPAC Name |
3,4-diethoxy-N-[1-(oxolan-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-4-20-15-9-8-13(11-16(15)21-5-2)17(19)18-12(3)14-7-6-10-22-14/h8-9,11-12,14H,4-7,10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBWNPLIMJUWGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(C)C2CCCO2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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